molecular formula C4H9Cl5N3P3 B14449605 1-Butylpentachlorocyclotriphosphazene CAS No. 75132-82-0

1-Butylpentachlorocyclotriphosphazene

Cat. No.: B14449605
CAS No.: 75132-82-0
M. Wt: 369.3 g/mol
InChI Key: BYYSRPPEOFGNKE-UHFFFAOYSA-N
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Description

1-Butylpentachlorocyclotriphosphazene is a chemical compound belonging to the class of cyclotriphosphazenes. These compounds are characterized by a ring structure consisting of alternating phosphorus and nitrogen atoms, with various substituents attached to the phosphorus atoms. In the case of this compound, the substituents include one butyl group and five chlorine atoms.

Preparation Methods

The synthesis of 1-Butylpentachlorocyclotriphosphazene typically involves the reaction of hexachlorocyclotriphosphazene with butyl lithium or butyl magnesium halide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the substitution of one chlorine atom with a butyl group. The product is then purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-Butylpentachlorocyclotriphosphazene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines, alcohols, or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze, leading to the formation of phosphoric acid derivatives.

Common reagents used in these reactions include butyl lithium, butyl magnesium halide, amines, alcohols, thiols, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butylpentachlorocyclotriphosphazene has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other cyclotriphosphazene derivatives with various functional groups.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of biomedical materials.

    Industry: It is used in the development of advanced materials, such as flame retardants, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-Butylpentachlorocyclotriphosphazene involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Butylpentachlorocyclotriphosphazene can be compared with other cyclotriphosphazene derivatives, such as hexachlorocyclotriphosphazene and other alkyl-substituted cyclotriphosphazenes. The unique combination of a butyl group and five chlorine atoms gives this compound distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Similar compounds include:

  • Hexachlorocyclotriphosphazene
  • 1-Methylpentachlorocyclotriphosphazene
  • 1-Ethylpentachlorocyclotriphosphazene

These compounds share the cyclotriphosphazene ring structure but differ in the nature and number of substituents attached to the phosphorus atoms.

Properties

CAS No.

75132-82-0

Molecular Formula

C4H9Cl5N3P3

Molecular Weight

369.3 g/mol

IUPAC Name

2-butyl-2,4,4,6,6-pentachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene

InChI

InChI=1S/C4H9Cl5N3P3/c1-2-3-4-13(5)10-14(6,7)12-15(8,9)11-13/h2-4H2,1H3

InChI Key

BYYSRPPEOFGNKE-UHFFFAOYSA-N

Canonical SMILES

CCCCP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

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